8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride 8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869197
InChI: InChI=1S/C9H18N2.ClH/c10-4-3-9-7-1-2-8(9)6-11-5-7;/h7-9,11H,1-6,10H2;1H
SMILES:
Molecular Formula: C9H19ClN2
Molecular Weight: 190.71 g/mol

8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride

CAS No.:

Cat. No.: VC15869197

Molecular Formula: C9H19ClN2

Molecular Weight: 190.71 g/mol

* For research use only. Not for human or veterinary use.

8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride -

Specification

Molecular Formula C9H19ClN2
Molecular Weight 190.71 g/mol
IUPAC Name 2-(3-azabicyclo[3.2.1]octan-8-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H18N2.ClH/c10-4-3-9-7-1-2-8(9)6-11-5-7;/h7-9,11H,1-6,10H2;1H
Standard InChI Key GHBJZTPPSPVRDN-UHFFFAOYSA-N
Canonical SMILES C1CC2CNCC1C2CCN.Cl

Introduction

8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that belongs to the class of azabicycloalkanes, which are characterized by their unique structure and potential pharmacological applications. The compound is recognized for its structural similarity to tropane alkaloids, which are known for various biological activities, including interactions with neurotransmitter systems.

Synthesis Methods

The synthesis of 8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride can be achieved through various methods, often involving the modification of existing azabicyclo compounds or the use of specific reagents to introduce the aminoethyl group.

3.1 Synthetic Route Example

A common synthetic route involves:

  • Starting with a precursor azabicyclo compound.

  • Reacting it with an appropriate amine under controlled conditions to introduce the aminoethyl group.

  • Converting the resultant base into the hydrochloride salt form through acidification.

Biological Activity

Research indicates that compounds related to 8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride exhibit significant biological activity, particularly as mu-opioid receptor antagonists.

4.1 Pharmacological Applications

  • Mu-opioid Receptor Antagonism: This compound has been studied for its ability to block mu-opioid receptors, which are implicated in pain modulation and gastrointestinal function.

  • Potential Therapeutic Uses: It may be useful in treating conditions such as opioid-induced bowel dysfunction and could serve as a tool for studying opioid receptor activity in various biological systems.

Research Findings

Recent studies have focused on the synthesis and evaluation of 8-Aminoethyl-3-azabicyclo[3.2.1]octane derivatives, highlighting their pharmacological potential.

5.1 Key Research Outcomes

  • Binding Affinity: Compounds derived from this scaffold have shown promising binding affinities to mu-opioid receptors in vitro, suggesting potential efficacy in vivo.

  • Biological Assays: In animal models, these compounds demonstrated effectiveness in reducing opioid-related side effects without compromising analgesic effects.

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